molecular formula C15H12Br2O B7862640 1,3-Bis(4-bromophenyl)propan-2-one

1,3-Bis(4-bromophenyl)propan-2-one

Cat. No. B7862640
M. Wt: 368.06 g/mol
InChI Key: DQQKEYDDVSREIE-UHFFFAOYSA-N
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Patent
US07635741B2

Procedure details

To a slurry of sodium hydride (9.17 grams, 0.23 mole) in 50 milliliters of toluene was added dropwise, a solution of ethyl 4-bromophenylacetate (50 grams, 0.21 mole) in toluene (50 milliliters) at 30-32° C. After addition was completed, the reaction mixture was slowly warmed to 50° C. where the reaction began to rapidly exotherm with evolution of hydrogen gas. The reaction mixture was further heated to 78° C. for 2 hours, cooled to room temperature and then HCl (45 grams) in water (22.5 grams) was slowly added dropwise to neutralize the solution. The layers were separated and the aqueous phase was extracted with diethylether. The combined organic extracts were dried and the solvent was removed to leave a yellow oil. This oil was refluxed for 24 hours in a mixture of glacial acid (60 milliliters) and concentrated HCl (30 milliliters). After cooling, the layers were separated, and the organic layer solidified to provide a yellow solid. This crude product was recrystallized from n-heptane to give a pure product as a white solid (31.2 grams, 82% isolated yield).
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45 g
Type
reactant
Reaction Step Four
Name
Quantity
22.5 g
Type
solvent
Reaction Step Four
[Compound]
Name
acid
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13]CC)=O)=[CH:6][CH:5]=1.[H][H].Cl>C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:13])[CH2:10][C:7]2[CH:6]=[CH:5][C:4]([Br:3])=[CH:9][CH:8]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
Cl
Name
Quantity
22.5 g
Type
solvent
Smiles
O
Step Five
Name
acid
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30-32° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 78° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from n-heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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